Tetrahydrofuran-3-carbaldehyde
Overview
Description
The product is a 50 wt.% solution of tetrahydrofuran-3-carboxaldehyde in water.
Scientific Research Applications
Synthesis of Diverse Tetrahydrofurans : A study demonstrated the broad scope for synthesizing diverse tetrahydrofurans using Lewis acid catalysis. This process led to stereospecific reactions and the synthesis of complex molecules such as (+)-polyanthellin A and (+)-virgatusin (Campbell et al., 2010).
Anion Binding Properties : Research on tetrakis(1H-pyrrole-2-carbaldehyde) receptors showed that they could be tuned to exhibit high affinity for certain anions in chloroform through electronic switching, indicating potential applications in molecular recognition (Deliomeroglu et al., 2014).
Photochemical Cycloaddition : A study in 1983 found that the photochemical cycloaddition of enamine-carbaldehydes and alkenes regioselectively yields 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines. This has implications for organic synthesis processes (Tietz et al., 1983).
Barbier-Type Carbonyl Addition Reactions : Another study highlighted the use of Barbier-type carbonyl addition reactions with various metals and additives, providing a stereoselective method to create functionalized tetrahydrothiophenes (Alcaide et al., 2008).
Synthesis of Tetrahydrofuran Derivatives : Research has shown the importance of titanium(IV) chloride in the synthesis of tetrahydrofuran-2-carbaldehyde dithioacetals and their related derivatives, indicating its role in derivative synthesis (Mottoh & Reese, 1984).
Combustion Chemistry of Tetrahydrofurfuryl Alcohol : A 2020 study explored the high-temperature combustion of tetrahydrofurfuryl alcohol, producing over 40 chemical products. It found that cis configuration species were more stable than trans configurations, which can be insightful in understanding combustion processes (Tran et al., 2020).
Diastereoselective Synthesis of Tetrahydrofurans : There has been research on diastereoselective synthesis of highly substituted tetrahydrofurans with high yields and diastereomeric ratios, which is significant in stereoselective organic synthesis (Smith et al., 2011).
Stereoselective Synthesis of Disubstituted Tetrahydrofurans : A study focused on Lewis acid-catalyzed rearrangements leading to highly stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofuran derivatives (Ghosh & Belcher, 2020).
Safety and Hazards
Properties
IUPAC Name |
oxolane-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUBXIVOZXWGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888563 | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79710-86-4 | |
Record name | Tetrahydro-3-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79710-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079710864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Furancarboxaldehyde, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrahydrofuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to Tetrahydrofuran-3-carbaldehyde described in the research?
A1: The research highlights two main synthetic approaches:
- Acid-catalyzed rearrangement: 4,5-Dihydro-1,3-dioxepins undergo acid-catalyzed rearrangement to yield Tetrahydrofuran-3-carbaldehydes. This reaction exhibits stereoselectivity, initially producing the (Z)-isomer under kinetically controlled conditions. At elevated temperatures, the thermodynamically favored (E)-isomer predominates. [, , ]
- Fragmentation of cyclic carboxonium ions: Protonation of 4,5-Dihydro-1,3-dioxepines forms 1,3-Dioxepan-4-ylium ions. Thermal fragmentation of these ions, followed by recyclization, leads to the formation of Tetrahydrofuran-3-carbaldehydes. [, ]
Q2: How is the structure of this compound and its isomers confirmed?
A2: The structures of this compound, including its isomers, are elucidated through ¹H and ¹³C NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms and the types of chemical bonds present in the molecule. [, ]
Q3: What role does the size of the phosphorus co-catalyst play in the regioselective hydroformylation of cyclic ethers?
A3: Research indicates that the size of the phosphorus co-catalyst significantly influences the regioselective hydroformylation of cyclic ethers like 2,3-dihydrofuran and 2,5-dihydrofuran. Larger co-catalysts can lead to the preferential formation of this compound. []
Q4: Are there any studies exploring the use of this compound in the formation of metal-organic frameworks?
A4: Yes, a study has explored the formation of a bismuth organic framework incorporating this compound as a component of a larger organic ligand. This research utilized various techniques, including IR, ¹H NMR, UV-Vis spectroscopy, mass spectrometry, molecular modeling, and X-ray powder diffractometry, to characterize the framework and the binding interactions between bismuth(V) and the ligand. []
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